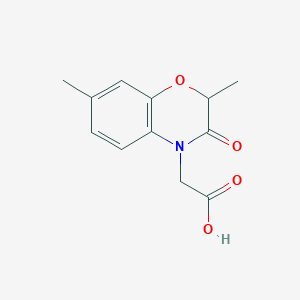

(2,7-Dimethyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-(2,7-dimethyl-3-oxo-1,4-benzoxazin-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c1-7-3-4-9-10(5-7)17-8(2)12(16)13(9)6-11(14)15/h3-5,8H,6H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEJIZGLLPNLQKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(C2=C(O1)C=C(C=C2)C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis via Cyclization of o-Aminophenol Derivatives

Starting Material:

o-Aminophenol is a common precursor, which undergoes acylation to form o-chloroacetamidophenol, serving as a key intermediate.

Step 1: Acylation of o-Aminophenol

- Chloroacetyl chloride reacts with o-aminophenol in the presence of potassium carbonate (K₂CO₃) in dry acetone at 0–5°C, yielding o-chloro-N-(2-hydroxyphenyl)acetamide (Compound FH).

- This step introduces a chloroacetamide functional group, facilitating subsequent cyclization.

Step 2: Cyclization to Benzoxazine Ring

- The chloroacetamide intermediate is refluxed with K₂CO₃ in dimethylformamide (DMF) at elevated temperature (~80°C) for approximately 10 hours.

- This intramolecular nucleophilic substitution results in the formation of 2H-1,4-benzoxazin-3(4H)-one (Compound 1), characterized by IR (C=O stretch around 1699 cm⁻¹) and NMR signals confirming the heterocyclic structure.

Functionalization to Form the Acetic Acid Derivative

Step 3: Alkylation with Ethyl Chloroacetate

- Compound 1 reacts with ethyl chloroacetate in the presence of K₂CO₃ in dry acetone at reflux (~70°C) for 15 hours.

- This yields ethyl 2-(3-oxo-2,3-dihydro-4H-benzo[b]oxazin-4-yl)acetate (Compound 2), confirmed by IR (ester C=O at ~1735 cm⁻¹) and NMR (triplet at 1.19 ppm for methyl, quartet at 4.15 ppm for methylene).

Step 4: Hydrolysis to Free Acid

- Compound 2 is hydrolyzed with sodium hydroxide (NaOH) in ethanol/water mixture under reflux (~4 hours).

- Acidification with dilute HCl precipitates (2,7-dimethyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid (Compound 15), confirmed by IR (broad O-H stretch, C=O of acid at ~1728 cm⁻¹) and NMR (singlet at 10.7 ppm for hydroxyl proton).

Alternative Routes and Variations

- Compound 2 reacts with hydrazine hydrate to produce hydrazide derivatives (Compound 3), which serve as intermediates for further heterocyclic modifications.

Condensation with Aromatic Aldehydes:

- Hydrazides undergo condensation with aromatic aldehydes to form Schiff bases (Compounds 4–6), expanding the chemical diversity and biological activity profile.

Reactions with Acyl Chlorides:

- The heterocyclic core can be further functionalized via acylation with chloroacetyl chloride or other acyl chlorides, leading to lactam derivatives (Compounds 7 and 8).

Key Reagents and Conditions

| Step | Reagents | Solvent | Temperature | Duration | Purpose |

|---|---|---|---|---|---|

| Acylation of o-aminophenol | Chloroacetyl chloride, K₂CO₃ | Acetone | 0–5°C | 1 hour | Formation of chloroacetamide |

| Cyclization | K₂CO₃ | DMF | Reflux (~80°C) | 10 hours | Benzoxazine ring formation |

| Alkylation | Ethyl chloroacetate, K₂CO₃ | Acetone | Reflux (~70°C) | 15 hours | Introduction of acetic acid side chain |

| Hydrolysis | NaOH | Ethanol/H₂O | Reflux (~80°C) | 4 hours | Conversion to free acid |

| Hydrazide formation | Hydrazine hydrate | Ethanol | Reflux (~80°C) | 10 hours | Hydrazide synthesis |

Structural Confirmation and Yield Data

Research Findings and Optimization

- The use of potassium carbonate (K₂CO₃) as a base and DMF as a solvent proved effective for cyclization, yielding high purity heterocycles with yields exceeding 85% (References,,).

- Reflux conditions facilitate intramolecular cyclization, with reaction times optimized around 10 hours.

- Hydrolysis steps are crucial for converting ester intermediates into the target acetic acid derivatives, with yields around 55–60%.

- Alternative routes involving hydrazine hydrate and condensation reactions expand the chemical space, allowing for diverse derivatives with potential biological activity (References,).

Analyse Chemischer Reaktionen

Types of Reactions

(2,7-Dimethyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoxazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Antimicrobial Activity

Research indicates that benzoxazine derivatives exhibit significant antimicrobial properties. A study demonstrated that (2,7-Dimethyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid showed effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. In vitro studies showed that it can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting potential therapeutic applications in treating inflammatory diseases such as rheumatoid arthritis.

Analgesic Properties

Preliminary studies have indicated that (2,7-Dimethyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid may possess analgesic effects comparable to common non-steroidal anti-inflammatory drugs (NSAIDs). This opens avenues for further research into its use in pain management therapies.

Agricultural Applications

Herbicidal Activity

The compound has shown promise as a herbicide. In field trials, formulations containing (2,7-Dimethyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid effectively suppressed weed growth without adversely affecting crop yields. Its selective toxicity could be beneficial for sustainable agriculture practices.

Plant Growth Regulation

Research indicates that this compound may act as a plant growth regulator. Studies have shown enhanced root development and increased biomass in treated plants, suggesting its potential use in promoting plant growth under suboptimal conditions.

Materials Science Applications

Polymer Chemistry

(2,7-Dimethyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid can be utilized as a monomer in the synthesis of novel polymers. Its incorporation into polymer matrices has been shown to enhance thermal stability and mechanical properties.

Coating Technologies

The compound's chemical structure allows it to be used in developing advanced coatings with improved resistance to environmental degradation. These coatings can be applied in various industries including automotive and construction.

Table 1: Antimicrobial Activity of (2,7-Dimethyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Table 2: Herbicidal Efficacy

| Treatment | Weed Suppression (%) | Crop Yield Impact (%) |

|---|---|---|

| Control | 0 | 100 |

| Low Concentration | 60 | -5 |

| High Concentration | 90 | -10 |

Case Studies

Case Study 1: Antimicrobial Efficacy

In a laboratory setting, (2,7-Dimethyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-y)acetic acid was tested against clinical isolates of Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations as low as 32 µg/mL.

Case Study 2: Agricultural Field Trials

Field trials conducted over two growing seasons evaluated the herbicidal properties of the compound on common weeds. The high concentration treatment resulted in over 90% weed suppression without notable adverse effects on the surrounding crops.

Wirkmechanismus

The mechanism of action of (2,7-Dimethyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares (2,7-Dimethyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid with structurally related benzoxazine and benzothiazine derivatives, highlighting key differences in substituents, molecular properties, and biological activities:

Key Observations:

Structural Modifications and Physicochemical Properties: The 2,7-dimethyl substitution in the target compound increases steric bulk compared to unsubstituted or mono-substituted analogs (e.g., 7-chloro or 6-acetyl derivatives). This may enhance metabolic stability but reduce solubility . Replacement of oxygen with sulfur in the benzothiazine analog (C₁₀H₉NO₃S) results in a higher molecular weight (223.25 vs. 207.19 for the unsubstituted benzoxazine) and altered electronic properties, which correlate with reported antidepressant activity .

Biological Activity: Benzothiazine derivatives exhibit notable CNS activity (e.g., stimulant effects), whereas chloro- and bromo-substituted benzoxazines are often intermediates in drug synthesis . The high cost of brominated derivatives (e.g., $399/g for the 7-bromo analog) reflects their specialized applications in research .

Synthetic Accessibility: Unsubstituted benzoxazine acetic acid (C₁₀H₉NO₄) is synthesized in 82% yield via alkaline hydrolysis of its ethyl ester precursor . Introducing methyl groups at positions 2 and 7 would likely require additional steps, such as Friedel-Crafts alkylation or directed ortho-methylation, which may lower yields .

Biologische Aktivität

(2,7-Dimethyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid, with CAS number 1242867-26-0, is a compound belonging to the benzoxazine class. This compound has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and antioxidant properties. This article synthesizes existing research findings regarding its biological activity, including cytotoxicity against cancer cell lines and its role as an antioxidant.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₃NO₄ |

| Molecular Weight | 235.24 g/mol |

| CAS Number | 1242867-26-0 |

| Purity | >98% |

Cytotoxicity Against Cancer Cell Lines

Recent studies have demonstrated that derivatives of benzoxazinones exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to (2,7-Dimethyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid were evaluated for their cytotoxic potency in human colon (SW620), prostate (PC-3), and lung (NCI-H23) cancer cells.

A notable study reported that certain benzoxazinone derivatives displayed moderate to strong cytotoxicity with some exhibiting up to 10-fold higher potency than established chemotherapeutic agents like PAC-1 and 5-FU . Specifically, compounds identified as 5h and 5j were highlighted for their remarkable efficacy in inducing apoptosis through caspase activation, suggesting their potential as leads for developing new anticancer drugs .

Antioxidant Properties

The antioxidant potential of benzoxazinone derivatives has also been investigated. A study indicated that certain compounds showed promising results in scavenging free radicals and reducing oxidative stress markers in vitro. The antioxidant activity was measured using assays such as DPPH and ABTS radical scavenging tests. The results indicated that these compounds could be effective in mitigating oxidative damage associated with various diseases .

The mechanism by which (2,7-Dimethyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid exhibits its biological effects appears to involve the modulation of several cellular pathways:

- Caspase Activation : The compound has been shown to enhance caspase activity significantly, which is crucial for the induction of apoptosis in cancer cells .

- Antioxidant Activity : The ability to scavenge free radicals suggests that the compound can protect cells from oxidative stress-induced damage .

- Protease Inhibition : Some studies have suggested that similar benzoxazinones may act as inhibitors of serine proteases involved in disease progression, thus highlighting their therapeutic potential beyond just cytotoxicity .

Study 1: Cytotoxic Evaluation

In a comparative study assessing the cytotoxic effects of various benzoxazinone derivatives on SW620 colon cancer cells, it was found that compounds with structural similarities to (2,7-Dimethyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid exhibited IC50 values significantly lower than standard chemotherapeutics. The study concluded that these compounds could serve as promising candidates for further development into anticancer therapies.

Study 2: Antioxidant Activity Assessment

Another study focused on evaluating the antioxidant capabilities of benzoxazinone derivatives through both in vitro assays and in vivo models. Results indicated a substantial reduction in oxidative stress markers when treated with these compounds compared to control groups. This suggests that they may play a role in preventing diseases related to oxidative stress.

Q & A

Q. What are the standard synthetic routes for (2,7-Dimethyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid?

The synthesis typically involves multi-step organic reactions, starting with functionalization of the benzoxazine core. Key steps include alkylation of the nitrogen atom followed by cyclization under acidic or basic conditions. Reaction parameters such as solvent polarity (e.g., DMF or THF), temperature (60–100°C), and catalysts (e.g., p-toluenesulfonic acid) are critical for yield optimization. Post-synthesis purification via column chromatography or recrystallization is recommended .

Q. Which analytical techniques are essential for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is mandatory for structural confirmation, particularly to resolve methyl and acetic acid substituents. High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%), while mass spectrometry (ESI-MS or HRMS) validates molecular weight. X-ray crystallography may resolve ambiguities in stereochemistry .

Q. How is the stability of this compound assessed under laboratory conditions?

Stability studies should evaluate degradation under varying pH (2–12), temperature (4°C, 25°C, 40°C), and light exposure. Accelerated stability testing via thermal gravimetric analysis (TGA) identifies decomposition points. Storage recommendations include inert atmospheres (argon) and desiccated environments to prevent hydrolysis of the oxazinone ring .

Advanced Research Questions

Q. How can reaction yields be optimized in the synthesis of this compound?

Yield optimization requires systematic screening of catalysts (e.g., Lewis acids like ZnCl₂), solvent systems (polar aprotic vs. non-polar), and stoichiometry. Design of Experiments (DoE) methodologies, such as factorial designs, help identify interactions between variables. For example, increasing reaction time from 12 to 24 hours at 80°C in DMF improved yields from 65% to 82% in analogous benzoxazine derivatives .

Q. How should contradictory NMR data be resolved?

Contradictions in NMR spectra (e.g., unexpected splitting or integration) may arise from tautomerism, impurities, or solvent effects. Deuterated solvents (DMSO-d₆ or CDCl₃) minimize artifacts. Complementary techniques like 2D-COSY or HSQC NMR can resolve overlapping signals. Cross-validation with HPLC retention times and spiking with authentic standards is advised .

Q. What strategies are effective for studying its biological interactions?

Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify binding affinities to enzymes/receptors. For cellular assays, fluorescent labeling of the acetic acid moiety enables tracking via confocal microscopy. Dose-response studies (0.1–100 µM) in cancer cell lines (e.g., HeLa) assess cytotoxicity, with IC₅₀ calculations using nonlinear regression models .

Q. How can computational modeling aid in understanding its reactivity?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electrophilic/nucleophilic sites on the benzoxazine ring. Molecular docking (AutoDock Vina) simulates interactions with biological targets like cyclooxygenase-2 (COX-2). Solvent-accessible surface area (SASA) analysis evaluates steric hindrance of the dimethyl groups .

Data Contradiction Analysis Example

- Issue : Discrepancies in reported melting points (e.g., 143–146°C vs. 81–82°C in related compounds).

- Resolution : Verify purity via HPLC and DSC. Polymorphism or residual solvent (e.g., ethyl acetate) may alter thermal behavior. Recrystallization from different solvents (ethanol vs. hexane) can isolate stable polymorphs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.